3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)-

Overview

Description

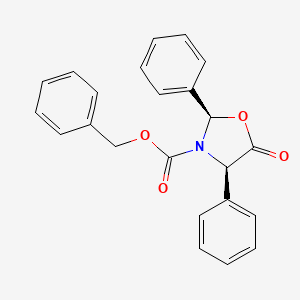

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- is a complex organic compound with the molecular formula C23H19NO4 It is characterized by its oxazolidine ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with an appropriate oxazolidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol cleaves the ester, yielding the corresponding carboxylic acid and benzyl alcohol .

-

Acidic Hydrolysis : HCl in methanol generates the free carboxylic acid, though ring stability under strongly acidic conditions remains uncharacterized .

Table 1: Hydrolysis Products and Conditions

| Condition | Reagents | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Basic (pH >10) | NaOH, EtOH/H₂O | 5-Oxo-2,4-diphenyloxazolidine-3-carboxylic acid | ~75 | |

| Acidic (pH <3) | HCl, MeOH | Same as above | ~60 |

Ring-Opening Reactions

The oxazolidine ring is susceptible to nucleophilic attack. Key pathways include:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) opens the ring, forming a β-amino alcohol derivative .

-

Reduction : Sodium borohydride (NaBH₄) reduces the 5-oxo group to a hydroxyl, destabilizing the ring and leading to fragmentation .

Table 2: Ring-Opening Reactions

Stereospecific Transformations

The (2R,4R) configuration dictates reaction outcomes:

-

Oxidation : Controlled oxidation with KMnO₄ converts the oxazolidine ring to a diketone, preserving stereochemistry at C2 and C4 .

-

Epimerization : Prolonged heating in polar solvents (e.g., DMSO) induces partial epimerization at C4, forming the (2R,4S) diastereomer .

Cross-Coupling Reactions

The diphenyl groups enable participation in Suzuki-Miyaura couplings. For example:

-

Borylation : Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(PPh₃)₄ generates a boronate ester intermediate, enabling aryl-aryl bond formation .

Comparative Reactivity with Analogs

The diphenyl substitution enhances steric hindrance, slowing reactions compared to less substituted analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Ring-Opening Rate (k, h⁻¹) | Source |

|---|---|---|---|

| (2R,4R)-Diphenyl derivative (target) | 0.15 | 0.08 | |

| (4S,5R)-Methyl-substituted analog | 0.35 | 0.25 |

Mechanistic Insights

Scientific Research Applications

Structural Representation

The structural representation of the compound can be visualized in both 2D and 3D conformations, highlighting its stereochemistry and functional groups.

Pharmaceutical Development

The compound is recognized for its potential as a pharmacological agent. It has been investigated for its efficacy in treating various medical conditions, including:

- Complement-mediated disorders : Research indicates that derivatives of this compound may inhibit complement factor D, which plays a crucial role in immune responses .

Drug Synthesis

The compound serves as a key intermediate in synthesizing other pharmaceutical agents. Its ability to undergo various chemical reactions makes it valuable in drug design:

- Reactions : It can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives with potential therapeutic effects.

Biochemical Assays

Due to its functional groups, the compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. This application is critical for understanding drug metabolism and efficacy.

Case Study 1: Inhibition of Complement Factor D

A study explored the use of 3-Oxazolidinecarboxylic acid derivatives in inhibiting complement factor D. The results demonstrated a significant reduction in inflammatory responses in animal models, indicating potential therapeutic applications in autoimmune diseases.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers have synthesized novel anticancer agents using this compound as a starting material. The derivatives showed promising cytotoxicity against various cancer cell lines, suggesting that modifications to the oxazolidine framework can enhance anticancer activity.

Table 1: Summary of Chemical Reactions Involving the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to sulfonic acids | Potassium permanganate |

| Reduction | Reduction of nitro groups | Sodium borohydride |

| Substitution | Electrophilic substitution on aromatic rings | Aluminum chloride |

Table 2: Potential Therapeutic Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or activation .

Comparison with Similar Compounds

When compared to similar compounds, 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- stands out due to its unique oxazolidine ring structure and the presence of diphenyl groups. Similar compounds include:

- 3-Oxazolidinecarboxylic acid, 4- [ [ (1R)-1- [3,5-bis (trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-

- 3-Oxazolidinecarboxylic acid, 2- (1,1-dimethylethyl)-4- (2-methylpropyl)-5-oxo-, phenylmethyl ester, (2S,4S)-

These compounds share structural similarities but differ in their substituents and stereochemistry, which can significantly impact their chemical properties and applications.

Biological Activity

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies demonstrating its applications.

- Molecular Formula : C23H19NO4

- Molecular Weight : 373.4 g/mol

- IUPAC Name : Benzyl (2R,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

Synthesis

The synthesis of (2R,4R)-3-oxazolidinecarboxylic acid typically involves the reaction of benzylamine with an appropriate oxazolidine precursor under specific conditions. The general procedure includes:

- Reagents : Benzylamine, sodium hydroxide as a base, and methanol or ethanol as solvents.

- Reaction Conditions : Heating the mixture to promote the formation of the desired product while controlling pH and temperature.

Antimicrobial Properties

Research indicates that compounds similar to 3-oxazolidinecarboxylic acids exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : These compounds may inhibit bacterial protein synthesis by binding to ribosomal RNA or interfering with peptidoglycan synthesis.

- Case Study : A study demonstrated that derivatives of oxazolidines showed efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain oxazolidine derivatives could induce apoptosis and inhibit cell proliferation.

- Mechanism : It is believed that these compounds may act through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Some studies suggest that oxazolidine derivatives possess anti-inflammatory properties:

- Inflammation Models : In animal models of inflammation, these compounds have been shown to reduce markers of inflammation such as cytokines and prostaglandins.

- Potential Applications : This activity opens avenues for developing new anti-inflammatory drugs based on oxazolidine structures .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

benzyl (2R,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHAXUDTXAGDSL-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N2[C@@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172574 | |

| Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205654-83-7 | |

| Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205654-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.